molecular formula C16H17NO B14629549 2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide CAS No. 56636-04-5

2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide

Cat. No.: B14629549
CAS No.: 56636-04-5
M. Wt: 239.31 g/mol
InChI Key: JPXHGDYEWVJORN-LBPRGKRZSA-N
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Description

2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide is an organic compound with a complex structure that includes a naphthalene ring, a methyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylprop-2-enamide and (1S)-1-(naphthalen-1-yl)ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylnaphthalene: A simpler compound with a similar naphthalene ring structure but lacking the amide functional group.

    Naphthalene-1-ethylamine: Contains the naphthalene ring and ethylamine group but differs in the overall structure.

Uniqueness

2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

56636-04-5

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-methyl-N-[(1S)-1-naphthalen-1-ylethyl]prop-2-enamide

InChI

InChI=1S/C16H17NO/c1-11(2)16(18)17-12(3)14-10-6-8-13-7-4-5-9-15(13)14/h4-10,12H,1H2,2-3H3,(H,17,18)/t12-/m0/s1

InChI Key

JPXHGDYEWVJORN-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C(=C)C

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(=C)C

Origin of Product

United States

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